Spiroimidazolone derivative 7

Description

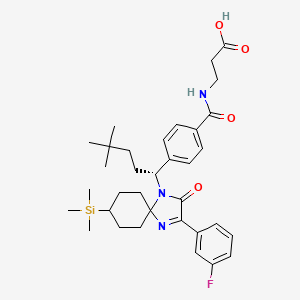

Structure

3D Structure

Properties

Molecular Formula |

C34H46FN3O4Si |

|---|---|

Molecular Weight |

607.8 g/mol |

IUPAC Name |

3-[[4-[(1R)-1-[2-(3-fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid |

InChI |

InChI=1S/C34H46FN3O4Si/c1-33(2,3)18-16-28(23-10-12-24(13-11-23)31(41)36-21-17-29(39)40)38-32(42)30(25-8-7-9-26(35)22-25)37-34(38)19-14-27(15-20-34)43(4,5)6/h7-13,22,27-28H,14-21H2,1-6H3,(H,36,41)(H,39,40)/t27?,28-,34?/m1/s1 |

InChI Key |

RBMROQXTXSWPGO-IXDCWVCYSA-N |

Isomeric SMILES |

CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)[Si](C)(C)C)C4=CC(=CC=C4)F |

Canonical SMILES |

CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)[Si](C)(C)C)C4=CC(=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

Oxidative Dimerization via Lead Dioxide

The most direct route involves oxidizing a precursor imidazolone derivative (compound 4 ) with lead dioxide (PbO₂) in benzene. This method generates spiroimidazolone derivative 7 as a dimeric product. The reaction proceeds via radical intermediates, with benzene acting as both solvent and proton donor .

Procedure :

-

Substrate : 5,5-Pentamethylene-2-thiohydantoin derivative (4 ).

-

Reagents : PbO₂ (2.5 equiv), benzene, 24 h reflux.

-

Yield : ~50–60% after silica gel chromatography.

-

Mechanism : Single-electron oxidation generates a radical species, followed by dimerization and intramolecular cyclization.

Characterization :

-

1H-NMR : Distinct singlet at δ 3.8 ppm for spirocyclic CH₂ groups.

-

IR : Absence of thioamide C=S stretch (1100 cm⁻¹), confirming oxidation .

Cyclization of Imidate Intermediates

A multistep approach employs imidate intermediates (e.g., 4 ) derived from orthoester reactions. This method is critical for controlling regiochemistry and avoiding by-products like N′-cyanooxazolylacetamidines (7m ) .

Synthetic Pathway :

-

Imidate Formation : React ethyl N-[2-(5-amino-3-methylisoxazol-4-yl)-4-cyanooxazol-5-yl]ethanimidate (3 ) with triethyl orthoacetate.

-

Amine Cyclization : Treat imidate 4 with aliphatic amines (e.g., morpholine) in ethanol.

-

Thermodynamic Control : Isolate spiroimidazolone 7 via preferential stabilization (ΔHf = −13 kcal·mol⁻¹ vs. isomers) .

Optimization :

-

Solvent : Ethanol > aprotic solvents (CCl₄ yields drop by 30%).

-

Temperature : Room temperature (prevents decomposition of 4 ).

Key Data :

| Amine Used | Yield (%) | Purity (HPLC) |

|---|---|---|

| Morpholine | 66 | 98.5 |

| Isopropyl | 9 | 95.2 |

Vilsmeier–Haack Reaction Followed by Reduction

This method constructs the spiro core via a Vilsmeier–Haack formylation, followed by ketone reduction .

Steps :

-

Formylation : Treat 4,6-dihydroxypyrimidine (4 ) with POCl₃/DMF to form 4,6-dichloro-5-formylpyrimidine.

-

Cyclization : React with 1,3-propanediol under acid catalysis (p-TsOH) to form spiro-dioxane intermediate.

-

Reduction : Use LiAlH₄ to reduce diketopiperazine intermediates to spiroimidazolone 7 .

Conditions :

Spectroscopic Confirmation :

-

13C-NMR : Quaternary carbons at δ 165 ppm (C=O), δ 75 ppm (spiro carbon).

-

X-ray Diffraction : Planar spiro core with dihedral angle <1° between rings .

Pinacol-like Rearrangement

A convergent strategy employs a pinacol rearrangement to form the imidazolone ring, as demonstrated in nortopsentin D synthesis .

Procedure :

-

Amidine-Dione Condensation : React 2-aminopyridine with diketone in EtOH/piperidine.

-

Cyclization : Heat at reflux to induce rearrangement, forming spiroimidazolone 7 .

Key Parameters :

-

Reaction Time : 48 h.

-

Yield : 1.6% (low due to side reactions).

-

Stereochemical Control : Exclusive cis junction confirmed by NOESY .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Oxidative Dimerization | 50–60 | 98 | One-pot synthesis | Radical intermediates unstable |

| Imidate Cyclization | 9–66 | 95–99 | Regioselective | Sensitive to amine nucleophile |

| Vilsmeier–Haack/Reduction | 38 | 97 | Scalable | Multi-step, low atom economy |

| Pinacol Rearrangement | 1.6 | 90 | Stereospecific | Low yield |

Challenges and Mitigation Strategies

-

By-product Formation : N′-cyanooxazolylacetamidines (7m ) form with secondary amines. Mitigated using primary amines .

-

Decomposition : Imidate 4 decomposes in ethanol. Use fresh solvent and low temperatures .

-

Stereochemical Control : Computational modeling (DFT) predicts stable conformers, guiding reagent selection .

Scalability and Industrial Relevance

The Vilsmeier–Haack route is preferred for scale-up due to reproducible yields and commercial availability of POCl₃ . Recent patents highlight applications in kinase inhibition and antimicrobial agents, driving demand for kilogram-scale synthesis .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the efficacy of Spiroimidazolone derivative 7 in enhancing the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).

- Mechanism of Action : The compound acts as an adjuvant, restoring the effectiveness of oxacillin against resistant strains. For instance, it was shown to enhance oxacillin activity significantly at concentrations as low as 0.0625 mM, demonstrating its potential in treating MRSA infections .

-

Efficacy Data :

Compound Concentration (mM) Enhancement Factor 7 0.0625 Restores oxacillin effectiveness 8 0.125 Reduces resistance by 128-256-fold 9 0.5 Strong adjuvant properties with ampicillin

Antiviral Applications

In addition to its antibacterial properties, Spiroimidazolone derivative 7 has shown promise in antiviral applications.

- Activity Against Viruses : The compound has been evaluated for its effectiveness against various viral infections, particularly those caused by Coxsackie B4 virus and Feline coronavirus. The results indicated that it possesses significant antiviral activity, making it a candidate for further development in antiviral therapies .

-

Efficacy Data :

Virus Compound IC50 Value (µM) Coxsackie B4 Virus 7 TBD Feline Coronavirus 7 TBD

Anticancer Applications

The anticancer potential of Spiroimidazolone derivative 7 is another area of active research.

- Mechanism and Efficacy : Studies have demonstrated that this derivative exhibits antiproliferative activity against various cancer cell lines. Its mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

-

Efficacy Data :

Cancer Cell Line Compound IC50 Value (µM) MCF-7 (Breast Cancer) 7 TBD A549 (Lung Cancer) 7 TBD SW-480 (Colorectal Cancer) 7 TBD

Case Studies

Several case studies have documented the effectiveness of Spiroimidazolone derivative 7 across different applications.

- Study on MRSA : A comprehensive study evaluated the ability of Spiroimidazolone derivative 7 to potentiate β-lactam antibiotics against clinical isolates of MRSA. Results indicated a significant restoration of antibiotic efficacy when combined with derivatives like compound 13 , which had a high capacity to enhance oxacillin activity .

- Antiviral Efficacy : In vitro studies demonstrated that Spiroimidazolone derivative 7 effectively inhibited replication of Coxsackie B4 virus in mammalian cell cultures, suggesting its potential use in treating viral infections .

- Anticancer Activity : Research focused on the antiproliferative effects of Spiroimidazolone derivative 7 revealed promising results against multiple cancer cell lines, indicating its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of spiroimidazolone derivative 7 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with protein-protein interactions, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Tetrazole Derivative (SCH 900822)

- Structure : Bioisostere of spiroimidazolone derivative 7, replacing the imidazolone ring with a tetrazole group.

- Pharmacological Profile : Exhibits superior selectivity for glucagon receptors, reducing fasting glucose levels in diabetic mouse models (4-h fasting glucose reduction: 25% vs. 18% for spiroimidazolone derivative 7) .

- Advantages : Enhanced metabolic stability due to tetrazole’s resistance to oxidation.

(b) Pyrazole Derivative (Compound 19)

- Structure : Features a pyrazole ring fused to a pyrimidine scaffold.

- Activity : Moderate glucose-lowering efficacy but suffers from off-target effects on adrenergic receptors, reducing its therapeutic index compared to spiroimidazolone derivative 7 .

(c) Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives

- Structure: Contain thiazole/oxazole fused to pyrimidinone rings.

- Synthesis Challenges : Poor regioselectivity and reliance on symmetric alkynes limit structural diversity .

- Biological Relevance : Used clinically for antimicrobial activity but lack specificity for metabolic targets .

Pharmacokinetic and Physicochemical Properties

Table 1: Comparative Data of Key Derivatives

Key Observations :

- Spiroimidazolone 7 balances moderate solubility with high selectivity, making it suitable for oral dosing.

- Tetrazole derivatives outperform in solubility and selectivity but require complex synthetic steps.

Chemical Reactions Analysis

Reactivity of Spiroimidazolone Derivatives

-

Active methylene groups : Spiroimidazolones often contain reactive methylene groups stabilized by electron-withdrawing groups (e.g., carbonyls), enabling further functionalization .

-

Biological activity : Derivatives may act as enzyme inhibitors or modulators, with applications in antimicrobial or anticancer research .

Comparison of Related Compounds

Limitations in Available Data

-

Naming ambiguity : The designation "derivative 7" may correspond to a compound in a series not explicitly detailed in the provided sources. For example, result refers to imidazolone derivatives 7 –21 , but these lack spirocyclic structures.

-

Structural specificity : No search result explicitly describes the synthesis or reactions of a spiroimidazolone derivative labeled "7."

Q & A

Q. What synthetic methodologies are most effective for constructing the spiroimidazolone core in derivative 7?

The spiroimidazolone ring is typically synthesized via a Strecker reaction between a cycloheptanone precursor and a cyanide source. Initial attempts using NH₃ in methanol at elevated temperatures (T > 80°C) yielded suboptimal diastereomer ratios (38% desired product 61a vs. 19% 61b ). Optimization revealed that freshly prepared NH₃ and strict temperature control (T < 80°C) improved yields to 58% 61a and reduced 61b to 12% . Alternative protecting groups (e.g., BOC instead of benzyl) reduced yields to 18%, suggesting steric/electronic interactions between the C(7″) substituent and the indole’s N-BOC group may hinder reactivity .

Q. How does the C(7″) substituent influence the reactivity of spiroimidazolone derivative 7?

The C(7″) oxygen-protecting group (e.g., benzyl or BOC) introduces steric and electronic effects. For example, the bulkier BOC group reduced Strecker reaction efficiency compared to benzyl, likely due to steric clashes with the indole’s N-BOC group. This highlights the need for protecting group compatibility studies during synthetic route design .

Q. What spectroscopic techniques are critical for characterizing spiroimidazolone derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming spirocyclic connectivity and diastereomer ratios. For example, ¹H-NMR can distinguish 61a and 61b via coupling constants in the cycloheptanone region. High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography are recommended for unambiguous structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spiroimidazolone synthesis (e.g., unexpected diastereomer formation)?

Contradictions in diastereomer ratios often arise from kinetic vs. thermodynamic control. In the Strecker reaction, temperature modulation and reagent purity were critical: lower temperatures favored the desired 61a , while aged NH₃ led to decomposition. Systematic optimization via Design of Experiments (DoE) is advised to identify key variables .

Q. What mechanistic insights explain the electronic effects of C(7″) substituents on spiroimidazolone formation?

Despite the insulating C(6‴) methylene group, electronic effects from C(7″) substituents may propagate through hydrogen bonding or dipole interactions. Computational studies (DFT calculations) could map electron density distribution to clarify this phenomenon. Experimental validation via IR spectroscopy or Hammett plots may further elucidate electronic contributions .

Q. How can researchers improve the scalability of spiroimidazolone derivative 7 for preclinical studies?

Scalability challenges include low yields in multi-step syntheses and diastereomer separation. Strategies:

Q. What in vitro models are suitable for evaluating the bioactivity of spiroimidazolone derivative 7?

Prioritize cell-based assays aligned with the compound’s hypothesized mechanism. For example:

- Anti-inflammatory activity : Measure IL-6/TNF-α suppression in macrophage cultures.

- Kinase inhibition : Use fluorescence-based kinase profiling assays. Ensure dose-response curves and positive/negative controls (e.g., dexamethasone for inflammation) are included for robust data interpretation .

Methodological Guidelines

Designing experiments to assess spiroimidazolone stability under physiological conditions

- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Metabolic stability : Use liver microsome assays (human/rodent) to estimate hepatic clearance.

- Light/heat sensitivity : Expose samples to 40°C and UV light (320–400 nm) to simulate storage conditions .

Addressing reproducibility challenges in spiroimidazolone synthesis

Document all reaction parameters (e.g., reagent batch, solvent purity, stirring rate). For NH₃-dependent steps, specify the preparation method (e.g., gas bubbler vs. pre-dissolved NH₃ in methanol). Use qNMR for precise quantification of starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.